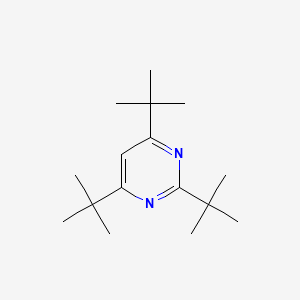

2,4,6-Tri-tert-butylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tritert-butylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2/c1-14(2,3)11-10-12(15(4,5)6)18-13(17-11)16(7,8)9/h10H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWSYEDVFVGRGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC(=N1)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392494 | |

| Record name | 2,4,6-Tri-tert-butylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67490-21-5 | |

| Record name | 2,4,6-Tris(1,1-dimethylethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67490-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tri-tert-butylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tri-tert-butylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 2,4,6-Tri-tert-butylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tri-tert-butylpyrimidine (TTBP) is a sterically hindered, non-nucleophilic base of significant interest in organic synthesis. Its bulky tert-butyl groups create a unique chemical environment around the pyrimidine (B1678525) core, rendering it an effective proton scavenger while minimizing unwanted side reactions. This technical guide provides an in-depth overview of the physical and chemical properties of TTBP, detailed experimental protocols for its synthesis, and a discussion of its primary applications, particularly as a cost-effective alternative to hindered pyridine (B92270) bases in glycosylation and amide activation reactions.

Core Properties of this compound

This compound is a white to light yellow crystalline solid at room temperature.[1][2] Its highly substituted structure is key to its function as a sterically hindered base.

Physical Properties

The key physical properties of this compound are summarized in the table below. The melting point is consistently reported, providing a reliable indicator of purity.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₈N₂ | [1][2][3] |

| Molecular Weight | 248.41 g/mol | [1][2][3] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 76 - 80 °C | [1][2] |

| Purity | ≥ 97% (GC) | [2] |

Note: Other physical properties such as boiling point, density, and pKa are not consistently reported in readily available literature.

Chemical Properties

The chemical identity and key identifiers for this compound are detailed below. This information is crucial for substance registration, identification, and safety data management.

| Identifier | Value | Reference(s) |

| CAS Number | 67490-21-5 | [1][2][3] |

| PubChem CID | 3440137 | [1][2][3] |

| SMILES | CC(C)(C)C1=CC(=NC(=N1)C(C)(C)C)C(C)(C)C | [3] |

| InChI Key | VYWSYEDVFVGRGG-UHFFFAOYSA-N | [3] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the large-scale synthesis of TTBP involves the condensation of pinacolone (B1678379) with two equivalents of pivalonitrile, mediated by triflic anhydride (B1165640).[4]

Materials:

-

Pinacolone

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Trimethylacetonitrile (B147661) (Pivalonitrile)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

-

Methanol (B129727) (MeOH)

Procedure:

-

A solution of pinacolone (65.7 mL, 0.52 mol) in CH₂Cl₂ (100 mL) is slowly added to a solution containing Tf₂O (100.8 mL, 0.60 mol) and trimethylacetonitrile (145 mL, 1.28 mol) in CH₂Cl₂ (350 mL) under an argon atmosphere at 20 °C.[4]

-

The reaction mixture is stirred for 6 days.[4]

-

The reaction is then quenched by the addition of a saturated aqueous NaHCO₃ solution.[4]

-

The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated under reduced pressure.[4]

-

The resulting residue is crystallized from methanol to yield this compound as a white solid (yield: 91.0 g, 70%).[4]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The primary utility of this compound stems from its nature as a highly hindered, non-nucleophilic base.[1][3] This characteristic allows it to selectively abstract protons without interfering with electrophilic centers in a reaction mixture, a common issue with less hindered bases.

Mechanism as a Hindered Base

The three bulky tert-butyl groups surrounding the nitrogen atoms of the pyrimidine ring create significant steric hindrance.[1] This steric shield prevents the nitrogen atoms from acting as nucleophiles and attacking electrophilic substrates. However, the basicity of the nitrogen atoms is retained, allowing TTBP to effectively function as a proton scavenger. This makes it an invaluable tool in reactions sensitive to nucleophilic addition, such as glycosylations and the formation of vinyl triflates.

Caption: Logical relationship of TTBP's structure to its function.

Applications in Organic Synthesis

-

Glycosylation Reactions: TTBP is an effective base in glycosylation reactions, where it promotes the formation of glycosidic bonds by activating glycosyl donors through the abstraction of a proton, without competing as a nucleophile.

-

Amide Activation: In combination with triflic anhydride (Tf₂O), TTBP serves as a powerful system for the activation of both secondary and tertiary amides, facilitating transformations such as reductive alkylations and Bischler-Napieralski reactions.[5][6] This system often provides higher or comparable yields compared to traditional pyridine-based hindered bases.[5][6]

-

Stabilizer and Antioxidant: TTBP is also utilized as a stabilizer and antioxidant in polymer formulations, protecting materials from degradation caused by heat and light exposure through its ability to scavenge free radicals.[2]

Biological Activity

Current scientific literature does not indicate significant direct biological activity or interaction with cellular signaling pathways for this compound itself. Its primary role is that of a synthetic reagent. While other substituted pyrimidines have a wide range of biological activities, the specific tris-tert-butyl substitution pattern of TTBP appears to favor its application in chemical synthesis over pharmacological action. Its use in the synthesis of pharmaceuticals and agrochemicals, however, is an indirect contribution to the development of biologically active molecules.[2]

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored at room temperature in a well-ventilated area.[2]

Conclusion

This compound is a valuable and cost-effective non-nucleophilic hindered base for a variety of organic transformations. Its unique steric and electronic properties allow for high selectivity and efficiency in reactions where proton abstraction is required without nucleophilic interference. The synthetic protocols for its preparation are well-established, making it a readily accessible tool for researchers and professionals in chemical synthesis and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Tf2O/TTBP (2,4,6-Tri- tert-butylpyrimidine): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tf2O/TTBP (this compound): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides [organic-chemistry.org]

An In-depth Technical Guide to 2,4,6-Tri-tert-butylpyrimidine (CAS No. 67490-21-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Tri-tert-butylpyrimidine (TTBP), a sterically hindered, non-nucleophilic base with significant applications in organic synthesis. This document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and key applications, with a focus on its role in glycosylation reactions and other base-mediated transformations. Safety and handling information is also provided.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder. Its highly substituted nature, with three bulky tert-butyl groups on the pyrimidine (B1678525) ring, is central to its chemical properties, particularly its pronounced steric hindrance and low nucleophilicity.

| Property | Value | Reference(s) |

| CAS Number | 67490-21-5 | [1][2][3] |

| Molecular Formula | C₁₆H₂₈N₂ | [1][2] |

| Molecular Weight | 248.41 g/mol | [1][2] |

| Melting Point | 76 - 80 °C | [1][2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Purity | ≥ 96-98% (GC) | [1][3] |

| SMILES | CC(C)(C)c1cc(nc(n1)C(C)(C)C)C(C)(C)C | [2] |

| InChI Key | VYWSYEDVFVGRGG-UHFFFAOYSA-N |

Spectroscopic Data

Detailed spectroscopic data for this compound are available in spectral databases.[2] The following is a summary of the expected spectral characteristics based on its structure.

| Technique | Description |

| ¹H NMR | The proton NMR spectrum is expected to be simple, showing two singlets in the aliphatic region corresponding to the two magnetically non-equivalent tert-butyl groups, and one singlet in the aromatic region for the lone proton on the pyrimidine ring. |

| ¹³C NMR | The carbon NMR spectrum should display distinct signals for the different carbon environments: the methyl carbons and quaternary carbons of the tert-butyl groups, and the carbons of the pyrimidine ring. |

| Infrared (IR) | The IR spectrum will likely show characteristic C-H stretching and bending vibrations for the alkyl groups and the aromatic ring, as well as C-N and C=C stretching vibrations from the pyrimidine core. |

| Mass Spectrometry (MS) | The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of tert-butyl or smaller alkyl fragments. |

Synthesis of this compound

There are two primary methods reported for the synthesis of this compound.

Condensation of Pinacolone (B1678379) and Pivalonitrile

A highly efficient, one-pot synthesis involves the condensation of pinacolone with two equivalents of pivalonitrile, mediated by triflic anhydride (B1165640). This method is suitable for large-scale production.

Experimental Protocol:

To a stirred solution of trimethylacetonitrile (B147661) (pivalonitrile) and triflic anhydride in dichloromethane (B109758) under an inert atmosphere, a solution of pinacolone in dichloromethane is added slowly. The reaction mixture is stirred at room temperature for several days. Additional trimethylacetonitrile may be added to drive the reaction to completion. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by crystallization from methanol (B129727) to yield this compound as a white solid.

Minisci-Type Homolytic Alkylation

An earlier, lower-yielding synthesis involves the Minisci-type homolytic alkylation of the pyrimidine core. This reaction proceeds via the generation of tert-butyl radicals which then attack the protonated pyrimidine ring.

General Mechanism:

The Minisci reaction involves the generation of an alkyl radical, in this case, a tert-butyl radical, from a suitable precursor such as pivalic acid using an oxidant like ammonium (B1175870) persulfate and a silver nitrate (B79036) catalyst. This radical then undergoes a nucleophilic attack on the electron-deficient, protonated pyrimidine ring. The resulting radical cation is then oxidized to regenerate the aromatic system, yielding the alkylated pyrimidine.

Applications in Organic Synthesis

The primary utility of this compound stems from its properties as a highly hindered, non-nucleophilic base. It is an effective proton scavenger in reactions that are sensitive to nucleophilic attack by the base or where the base could coordinate with a Lewis acidic catalyst.

Glycosylation Reactions

TTBP is an excellent alternative to other hindered bases like 2,6-di-tert-butylpyridine (B51100) in various glycosylation reactions. It effectively traps the acid byproduct (e.g., triflic acid) generated during the activation of glycosyl donors, without interfering with the glycosylation process itself. Its use can influence the stereochemical outcome of glycosylations, in some cases promoting the formation of specific anomers.

Formation of Vinyl Triflates

TTBP is also employed in the synthesis of vinyl triflates from ketones. In this reaction, it acts as a base to facilitate the formation of the enolate and to scavenge the triflic acid byproduct generated from the reaction with triflic anhydride.

Other Applications

Several sources list this compound as having applications as an antioxidant and as a stabilizer in polymers.[1] As an antioxidant, it is purported to protect materials from oxidative degradation. As a polymer stabilizer, it is said to enhance thermal and oxidative stability. However, a review of the scientific literature did not yield specific studies detailing the mechanisms of these actions or quantitative performance data. The lack of typical antioxidant functional groups, such as a phenolic hydroxyl, suggests that if it does possess antioxidant properties, it would be through a non-traditional mechanism.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

| Hazard | Classification and Precautionary Statements |

| GHS Pictogram(s) | (Irritant) |

| Signal Word | Warning |

| Hazard Statement(s) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statement(s) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This safety information is a summary. Always consult the full Safety Data Sheet (SDS) before use.

Conclusion

This compound is a valuable and cost-effective sterically hindered base for organic synthesis. Its non-nucleophilic character makes it particularly suitable for a range of reactions, most notably glycosylations and the formation of vinyl triflates. While other applications such as being an antioxidant and polymer stabilizer are reported, these are less substantiated in the available scientific literature. Its synthesis is scalable, ensuring its accessibility for both academic research and industrial applications. As with all chemical reagents, appropriate safety precautions must be taken during its handling and use.

References

- 1. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]

Spectroscopic Profile of 2,4,6-Tri-tert-butylpyrimidine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-Tri-tert-butylpyrimidine (TTBP), a sterically hindered, non-nucleophilic base of significant interest in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 7.15 | s | H-5 (aromatic) |

| 1.45 | s | C(CH₃)₃ at C-4 | |

| 1.35 | s | C(CH₃)₃ at C-2 and C-6 | |

| ¹³C NMR | 178.0 | s | C-2 and C-6 |

| 169.5 | s | C-4 | |

| 112.0 | s | C-5 | |

| 40.5 | s | C(CH₃)₃ at C-4 | |

| 38.0 | s | C(CH₃)₃ at C-2 and C-6 | |

| 31.0 | s | C(CH₃)₃ at C-4 | |

| 29.5 | s | C(CH₃)₃ at C-2 and C-6 |

Solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

Table 2: Infrared (IR) Spectroscopy Peak List

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965 | Strong | C-H stretch (aliphatic) |

| 1585 | Medium | C=N stretch (pyrimidine ring) |

| 1530 | Medium | C=C stretch (pyrimidine ring) |

| 1470 | Medium | C-H bend (aliphatic) |

| 1365 | Strong | C-H bend (tert-butyl) |

Sample prepared as a thin film.

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 248 | 40 | [M]⁺ |

| 233 | 100 | [M - CH₃]⁺ |

| 191 | 25 | [M - C₄H₉]⁺ |

| 57 | 30 | [C₄H₉]⁺ |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 300 spectrometer (300 MHz for ¹H and 75 MHz for ¹³C). The sample was dissolved in chloroform-d (B32938) (CDCl₃), and chemical shifts were referenced internally to residual CHCl₃ (δ = 7.26 ppm for ¹H) and CDCl₃ (δ = 77.0 ppm for ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The spectrum was recorded from a thin film of the compound on a NaCl plate.

Mass Spectrometry (MS)

Low-resolution mass spectra were obtained on a Finnigan MAT 95Q mass spectrometer using electron ionization (EI) at 70 eV.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: A diagram illustrating the typical workflow for spectroscopic analysis.

This guide provides foundational spectroscopic data and methodologies for this compound, supporting its application in synthetic chemistry and drug discovery. The presented data is based on the seminal work of Crich, D.; Smith, M.; Yao, Q.; Picione, J. in Synthesis2001 , 323-326.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,4,6-Tri-tert-butylpyrimidine as a Non-Nucleophilic Base

Introduction

This compound (TTBP) is a highly versatile and sterically hindered organic compound valued for its role as a non-nucleophilic base in organic synthesis.[1] Its unique structure, featuring three bulky tert-butyl groups, effectively shields the nitrogen atoms, allowing it to function as a potent proton scavenger while minimizing unwanted nucleophilic side reactions.[1][2] This characteristic makes TTBP an invaluable tool in a variety of chemical transformations, including glycosylation reactions, the formation of vinyl triflates, and amide activations.[3][4]

Compared to traditional hindered pyridine (B92270) bases like 2,6-di-tert-butylpyridine (B51100) and its derivatives, TTBP offers a more cost-effective and readily available alternative without compromising performance.[3][5] Its stability, non-hygroscopic nature, and efficacy in neutralizing strong acids generated in situ make it a preferred choice for complex synthetic pathways, particularly in pharmaceutical and agrochemical development.[1][6]

Core Properties and Specifications

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₈N₂ | [6][7] |

| Molecular Weight | 248.41 g/mol | [5][6] |

| Appearance | White to light yellow crystalline powder | [6][7] |

| Melting Point | 76 - 80 °C | [6][8] |

| pKa (Predicted) | 3.25 ± 0.30 | [7][9] |

| Solubility | Sparingly soluble in water (4.5 g/L at 25 °C) | [7] |

| CAS Number | 67490-21-5 | [5][6] |

Mechanism of Action: The Role of Steric Hindrance

The efficacy of TTBP as a non-nucleophilic base stems from its molecular architecture. The three sterically demanding tert-butyl groups positioned at the 2, 4, and 6 positions of the pyrimidine (B1678525) ring create a congested environment around the basic nitrogen atoms. This steric bulk physically obstructs the nitrogen atoms from participating in nucleophilic attack on electrophilic centers. However, the lone pairs on the nitrogen atoms remain accessible enough to abstract protons, allowing TTBP to function effectively as a Brønsted base. This selective reactivity is crucial in reactions where a strong acid is produced and must be neutralized without interference from the base acting as a nucleophile.[1][2]

Caption: Steric shielding in TTBP allows proton access but blocks nucleophilic attack.

Synthesis of this compound

TTBP can be synthesized efficiently in large quantities through a one-pot process. An improved synthesis involves the condensation of pinacolone (B1678379) with two equivalents of pivalonitrile, mediated by triflic anhydride (B1165640).[3] This method is cost-effective and suitable for producing gram-scale batches of the base.[3]

Caption: One-pot synthesis workflow for this compound (TTBP).

Experimental Protocol: Large-Scale Synthesis of TTBP

The following protocol is adapted from the literature for a large-scale, one-pot synthesis.[3]

Materials:

-

Pinacolone

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Trimethylacetonitrile (B147661) (Pivalonitrile)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

-

Methanol (MeOH)

Procedure:

-

To a stirred solution of pinacolone (e.g., 25.8 mL, 0.20 mol) and trifluoromethanesulfonic anhydride (e.g., 71.0 mL, 0.42 mol) at 0 °C, add trimethylacetonitrile (e.g., 90 mL, 0.81 mol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 5 days.

-

Add an additional portion of trimethylacetonitrile (e.g., 20 mL, 0.18 mol).

-

Continue stirring for another 24 hours.

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

-

Wash the mixture with brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Concentrate the solution under reduced pressure.

-

Crystallize the resulting residue from methanol to yield TTBP as a white solid (typical yield: ~70%).[3]

Applications in Organic Synthesis

TTBP serves as an admirable replacement for more expensive hindered pyridine bases in a range of important chemical transformations.[3]

Formation of Vinyl Triflates

TTBP is highly effective in the synthesis of vinyl triflates from ketones. In this reaction, triflic anhydride (Tf₂O) is used to convert the ketone enolate into a vinyl triflate. TTBP acts as an acid scavenger, neutralizing the triflic acid (TfOH) byproduct, which is a very strong acid.[10] This prevents acid-catalyzed side reactions and degradation of the product.

Caption: Logical workflow for vinyl triflate synthesis using TTBP as an acid scavenger.

Glycosylation Reactions

In complex oligosaccharide synthesis, TTBP is used as a proton trap. During glycosylation, acidic promoters or leaving groups can generate strong acids that can lead to undesired side reactions, such as anomerization or degradation of sensitive functional groups. TTBP efficiently neutralizes these acids without interfering with the glycosylation donor or acceptor.[3][9]

Amide Activation

The combination of triflic anhydride (Tf₂O) and TTBP serves as a powerful system for the direct activation of both secondary and tertiary amides.[4] This activation facilitates subsequent transformations, such as reductions or additions of nucleophiles. In these reactions, TTBP has been shown to provide comparable or even higher yields than traditional pyridine-derived bases like 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP).[4]

Comparison with Other Hindered Bases

TTBP presents several advantages over other commonly used non-nucleophilic pyridine bases.

| Base | Structure | Key Advantages | Disadvantages |

| This compound (TTBP) | Pyrimidine-based | Cost-effective, readily synthesized in one pot, stable, non-hygroscopic.[3][9] | Lower basicity compared to some pyridine analogs. |

| 2,6-Di-tert-butylpyridine | Pyridine-based | Commercially available, well-established in synthesis.[3] | More expensive, synthesis can be less efficient.[3] |

| 2,4,6-Tri-tert-butylpyridine (TTBPY) | Pyridine-based | Extremely high steric hindrance.[2] | High cost, multi-step synthesis often required.[3] |

| 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) | Pyridine-based | Higher basicity than 2,6-di-tert-butylpyridine. | Expensive, can be difficult to remove from reaction mixtures.[3] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

-

Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

-

Personal Protective Equipment (PPE): Use in a well-ventilated area. Wear safety glasses, gloves, and a dust mask (e.g., N95).[8]

-

Storage: Store in a dry, well-sealed container at room temperature.[9]

Conclusion

This compound has established itself as a premier non-nucleophilic base for modern organic synthesis. Its combination of high steric hindrance, sufficient basicity, operational simplicity, and economic viability makes it an exceptional choice for a wide array of applications. For professionals in drug development and chemical research, TTBP offers a reliable and efficient solution for controlling reaction pathways, improving yields, and protecting sensitive molecules, solidifying its role as an indispensable tool in the synthetic chemist's arsenal.

References

- 1. nbinno.com [nbinno.com]

- 2. 2,4,6-Tri-tert-butylpyridine | 20336-15-6 | Benchchem [benchchem.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound 97 67490-21-5 [sigmaaldrich.com]

- 9. 2 4 6-TRI-TERT-BUTYL PYRIMIDINE 97 | 67490-21-5 [chemicalbook.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Solubility Profile of 2,4,6-Tri-tert-butylpyrimidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-Tri-tert-butylpyrimidine, a sterically hindered pyrimidine (B1678525) derivative. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on qualitative solubility information inferred from purification methods and the general principles of organic chemistry. Furthermore, it offers detailed experimental protocols for determining the solubility of this compound and for its purification via recrystallization. This guide aims to be a valuable resource for researchers utilizing this compound in synthesis and other applications.

Introduction

This compound is a sterically hindered organic base used in a variety of chemical transformations.[1] Its bulky tert-butyl groups make it a non-nucleophilic base, useful in reactions where the suppression of side reactions is critical. An understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.

Despite its utility, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents is not extensively documented in publicly accessible scientific literature. This guide, therefore, consolidates qualitative solubility information and provides robust experimental procedures to enable researchers to determine these parameters in their own laboratory settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₈N₂ | [2] |

| Molecular Weight | 248.41 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 77-80 °C | |

| Purity | ≥96% | [2] |

Solubility Profile

While quantitative data is scarce, the solubility of this compound can be inferred from its chemical structure and information available on its purification. The presence of three bulky, nonpolar tert-butyl groups and a polar pyrimidine ring suggests that its solubility will be highest in solvents of intermediate polarity and in nonpolar aprotic solvents. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, potentially allowing for some solubility in protic solvents.

Based on general principles of "like dissolves like" and information from recrystallization procedures for pyrimidine derivatives, a predicted solubility profile is presented in Table 2. It is crucial to note that these are qualitative predictions and should be confirmed experimentally.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar Aprotic | Soluble | The nonpolar alkyl groups should interact favorably with the nonpolar solvent. |

| Toluene | Nonpolar Aprotic | Soluble | Similar to hexane, the nonpolar nature should facilitate dissolution. |

| Dichloromethane | Polar Aprotic | Very Soluble | The moderate polarity is likely to effectively solvate both the nonpolar and polar regions of the molecule. |

| Chloroform | Polar Aprotic | Very Soluble | Similar to dichloromethane. |

| Diethyl Ether | Polar Aprotic | Soluble | Expected to be a good solvent due to its ability to solvate nonpolar and moderately polar compounds. |

| Ethyl Acetate | Polar Aprotic | Soluble | Often used in the purification of pyrimidine derivatives, suggesting good solubility, especially when heated.[4] |

| Acetone | Polar Aprotic | Soluble | A common solvent for recrystallization of pyrimidine compounds.[5] |

| Acetonitrile | Polar Aprotic | Moderately Soluble | Polarity might be too high for optimal solvation of the bulky nonpolar groups. |

| Isopropanol (B130326) | Polar Protic | Sparingly Soluble (cold), Soluble (hot) | Recrystallization is a common purification method for pyrimidines in such solvents.[4] |

| Ethanol (B145695) | Polar Protic | Sparingly Soluble (cold), Soluble (hot) | Similar to isopropanol, used for recrystallization of pyrimidine derivatives.[4] |

| Methanol | Polar Protic | Sparingly Soluble (cold), Moderately Soluble (hot) | Higher polarity compared to ethanol and isopropanol may reduce solubility.[4] |

| Water | Polar Protic | Insoluble | The large nonpolar surface area of the molecule will likely prevent dissolution in water. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | High-boiling polar aprotic solvent, generally a good solvent for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Similar to DMF, a strong polar aprotic solvent. |

Experimental Protocols

Given the absence of published quantitative data, the following protocols are provided for the determination of solubility and for the purification of this compound.

Protocol for Determination of Solubility

This protocol outlines a general method for determining the solubility of a solid compound in an organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After reaching equilibrium, allow the solution to stand undisturbed at the set temperature for a few hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated/cooled pipette to match the equilibrium temperature.

-

Immediately filter the collected supernatant using a syringe filter into a volumetric flask.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a calibrated analytical instrument (e.g., UV-Vis spectrophotometer by measuring absorbance at the λmax of the compound, or HPLC by integrating the peak area).

-

Determine the concentration of this compound in the diluted solution based on a pre-established calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units (e.g., g/100 mL, mol/L).

-

Protocol for Purification by Recrystallization

Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.[6]

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, isopropanol, acetone)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring

-

Büchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask with a stir bar.

-

Add a minimal amount of the recrystallization solvent.

-

Gently heat the mixture on a hot plate with stirring until the solvent boils.

-

Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent.

-

-

Hot Filtration (if necessary):

-

If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

-

-

Crystallization:

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent contamination.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

-

Crystal Collection:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

-

-

Drying:

-

Dry the purified crystals, for example, by air drying on the filter paper or in a desiccator under vacuum.

-

Conclusion

References

The Strategic Rise of Hindered Pyrimidines: A Technical Guide to Their Discovery, History, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) nucleus, a simple six-membered aromatic heterocycle, is a fundamental building block of life, forming the core of nucleobases like cytosine, thymine, and uracil.[1] Beyond its central role in genetics, this "privileged structure" has become a versatile scaffold in medicinal chemistry, leading to a wide array of therapeutic agents.[1][2] This technical guide delves into the discovery and history of a specific, highly strategic class: hindered pyrimidine bases. By incorporating bulky chemical groups, medicinal chemists have unlocked new mechanisms of action and overcome significant challenges in drug development, particularly in the realms of oncology and virology.

A Historical Perspective: From Natural Discovery to Rational Design

The story of pyrimidines begins not with targeted synthesis, but with the isolation of its derivatives from natural sources. In 1818, Brugnatelli first isolated alloxan (B1665706) by oxidizing uric acid.[1] However, the foundational laboratory synthesis occurred in 1879 when Grimaux prepared barbituric acid.[1] The systematic study and naming of the pyrimidine ring system are largely credited to Adolf Pinner, who began synthesizing derivatives in 1884 by condensing ethyl acetoacetate (B1235776) with amidines.[3]

For much of the 20th century, research focused on pyrimidine nucleoside analogues—mimics of DNA and RNA building blocks—leading to seminal antiviral and anticancer drugs. A significant shift occurred in the late 1980s with the discovery of a new class of HIV inhibitors that did not mimic nucleosides. These were the Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[4] This development marked a turning point, leading to the exploration of highly substituted, sterically demanding pyrimidines.

A key breakthrough in this area was the development of Diarylpyrimidines (DAPYs), such as etravirine (B1671769) and rilpivirine.[5] These molecules feature bulky, flexible aryl groups at the C2, C4, and C6 positions. This steric hindrance allows them to bind to a flexible, allosteric pocket on the HIV reverse transcriptase enzyme. This unique binding mode proved effective against viral strains that had developed resistance to earlier, less sterically hindered NNRTIs.[5]

Building on the success of the DAPY scaffold, researchers in the late 1990s and early 2000s began applying similar design principles to target other enzymes, most notably protein kinases.[6] Kinase inhibitors like Imatinib (Gleevec), which is based on a 2-phenylaminopyrimidine scaffold, demonstrated the power of targeting the ATP-binding site of kinases.[7] The introduction of bulky substituents on the pyrimidine core allowed for enhanced selectivity and potency, enabling inhibitors to exploit subtle differences in the topology of various kinase active sites. This rational design approach has led to a multitude of approved kinase inhibitors for various cancers.

Synthesis of Hindered Pyrimidine Bases

The construction of the sterically crowded 2,4,6-trisubstituted pyrimidine core is most commonly achieved through condensation reactions. A versatile and widely used method involves the reaction of a 1,3-dicarbonyl compound (or its equivalent, like a chalcone) with a guanidine (B92328) or amidine derivative.

Below is a representative workflow for the synthesis of 2-amino-4,6-diarylpyrimidines, a common class of hindered pyrimidines.

This two-step process allows for significant diversity. A wide variety of substituents can be incorporated into the final product by choosing different starting acetophenones and benzaldehydes, enabling the systematic exploration of structure-activity relationships (SAR).

Biological Activity and Key Signaling Pathways

Hindered pyrimidine bases have shown remarkable efficacy as inhibitors of key enzymes in disease pathways, most notably protein kinases in cancer and reverse transcriptase in HIV. The bulky substituents are not mere decorations; they are critical for achieving high potency and selectivity by interacting with specific regions within the enzyme's binding pocket.

Inhibition of EGFR Signaling in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overactive, drives the growth and proliferation of many cancers.[8] Pyrimidine-based inhibitors are designed to compete with ATP for binding in the kinase domain, thereby blocking the downstream signaling cascade.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 3. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 4. Discovery and development of non-nucleoside reverse-transcriptase inhibitors - Wikipedia [en.wikipedia.org]

- 5. Development of non-nucleoside reverse transcriptase inhibitors (NNRTIs): our past twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Theoretical Calculations on the Structure of 2,4,6-Tri-tert-butylpyrimidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tri-tert-butylpyrimidine (TTBP) is a sterically hindered heterocyclic organic compound widely utilized as a non-nucleophilic base in a variety of chemical reactions. Its bulky tert-butyl groups create significant steric hindrance around the nitrogen atoms of the pyrimidine (B1678525) ring, which modulates its reactivity and basicity. Understanding the precise three-dimensional structure of TTBP is crucial for elucidating its mechanism of action and for the rational design of new catalysts and reagents. This technical guide provides an overview of the theoretical and computational approaches used to study the structure of TTBP.

While extensive searches for experimental crystallographic data and detailed theoretical calculations on the specific bond lengths, bond angles, and dihedral angles of this compound have been conducted, specific quantitative structural data remains elusive in the public domain. Therefore, this guide will focus on the general principles and methodologies applicable to the theoretical study of such a molecule, providing a framework for researchers to conduct their own computational analyses.

Theoretical Methodology for Structural Analysis

A comprehensive theoretical investigation of the this compound structure would typically involve the following workflow. This process is designed to identify the most stable conformation of the molecule and to calculate its key structural parameters.

Caption: Logical workflow for the theoretical calculation of the this compound structure.

Data Presentation

In the absence of specific published data for this compound, the following tables are presented as templates to be populated by researchers following the computational protocols outlined above. These tables are designed for the clear and structured presentation of key quantitative data derived from theoretical calculations.

Table 1: Calculated Bond Lengths (in Ångströms) for the Pyrimidine Core of this compound.

| Bond | Predicted Length (Å) |

| N1 - C2 | Data not available |

| C2 - N3 | Data not available |

| N3 - C4 | Data not available |

| C4 - C5 | Data not available |

| C5 - C6 | Data not available |

| C6 - N1 | Data not available |

| C2 - C(tBu1) | Data not available |

| C4 - C(tBu2) | Data not available |

| C6 - C(tBu3) | Data not available |

Table 2: Calculated Bond Angles (in Degrees) for the Pyrimidine Core of this compound.

| Angle | Predicted Angle (°) |

| C6 - N1 - C2 | Data not available |

| N1 - C2 - N3 | Data not available |

| C2 - N3 - C4 | Data not available |

| N3 - C4 - C5 | Data not available |

| C4 - C5 - C6 | Data not available |

| C5 - C6 - N1 | Data not available |

| N1 - C2 - C(tBu1) | Data not available |

| N3 - C2 - C(tBu1) | Data not available |

| N3 - C4 - C(tBu2) | Data not available |

| C5 - C4 - C(tBu2) | Data not available |

| N1 - C6 - C(tBu3) | Data not available |

| C5 - C6 - C(tBu3) | Data not available |

Table 3: Calculated Dihedral Angles (in Degrees) of the tert-Butyl Groups Relative to the Pyrimidine Ring in this compound.

| Dihedral Angle | Predicted Angle (°) |

| N1 - C6 - C(tBu3) - C(Me) | Data not available |

| C5 - C4 - C(tBu2) - C(Me) | Data not available |

| N3 - C2 - C(tBu1) - C(Me) | Data not available |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of pivalonitrile with a ketone bearing at least one α-hydrogen, such as pinacolone (B1678379), in the presence of a strong acid or triflic anhydride (B1165640).

General Procedure:

-

A solution of pivalonitrile and pinacolone in a dry, inert solvent (e.g., dichloromethane) is prepared under an inert atmosphere (e.g., argon).

-

The solution is cooled to a low temperature (e.g., 0 °C or -78 °C).

-

Trifluoromethanesulfonic anhydride is added dropwise to the cooled solution.

-

The reaction mixture is stirred at room temperature for several days.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., methanol) to yield pure this compound.

Computational Protocol

The following provides a more detailed breakdown of the theoretical workflow for determining the structure of this compound.

1. Initial Structure Generation:

-

A 2D sketch of the molecule is created using a chemical drawing program.

-

This 2D structure is converted into an initial 3D model using a molecular modeling software package.

2. Molecular Mechanics Optimization:

-

The initial 3D structure is subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94 or UFF). This step provides a reasonable starting geometry for more accurate quantum mechanical calculations.

3. Conformational Analysis:

-

Due to the rotational freedom of the tert-butyl groups, a conformational search is performed to identify the low-energy conformers of the molecule. This can be achieved using various methods such as systematic searches, stochastic methods (e.g., Monte Carlo), or molecular dynamics simulations.

4. Density Functional Theory (DFT) Optimization:

-

The lowest energy conformers identified from the conformational search are then subjected to full geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT).

-

A common and reliable functional for this purpose is B3LYP, paired with a suitable basis set, such as 6-31G* or a larger one for higher accuracy (e.g., 6-311+G(d,p)).

-

The optimization is typically performed in the gas phase to represent an isolated molecule.

5. Frequency Analysis:

-

Following the DFT optimization, a frequency calculation is performed at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

The frequency analysis also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

6. Data Extraction:

-

From the final optimized structure, key geometrical parameters, including bond lengths, bond angles, and dihedral angles, are extracted and tabulated.

Conclusion

Methodological & Application

Application Notes and Protocols: Utilizing 2,4,6-Tri-tert-butylpyrimidine (TTBP) in Stereoselective Glycosylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tri-tert-butylpyrimidine (TTBP) is a highly hindered, non-nucleophilic base that has emerged as a cost-effective and practical alternative to sterically hindered pyridines, such as 2,6-di-tert-butylpyridine, in chemical glycosylation.[1][2] Its bulky tert-butyl groups render the nitrogen atoms sterically inaccessible for nucleophilic attack or complexation with Lewis acids, while still allowing it to efficiently scavenge Brønsted acids generated during the reaction.[3] This property is particularly advantageous in modern glycosylation chemistry, where the control of stereoselectivity is paramount for the synthesis of complex oligosaccharides and glycoconjugates.

These application notes provide a comprehensive overview of the use of TTBP in glycosylation reactions, with a focus on the widely employed "pre-activation" strategy. Detailed protocols, quantitative data, and mechanistic diagrams are presented to guide researchers in the successful application of TTBP for the stereoselective formation of glycosidic bonds.

The Role of TTBP in Pre-activation Glycosylation

The pre-activation protocol is a powerful strategy in oligosaccharide synthesis that temporally separates the activation of the glycosyl donor from the addition of the glycosyl acceptor.[2][4] This approach offers unique opportunities for controlling the stereochemical outcome of the glycosylation.

In a typical pre-activation protocol, the glycosyl donor (often a thioglycoside or a glycosyl sulfoxide) is treated with a thiophilic promoter, such as a combination of p-toluenesulfenyl chloride (p-TolSCl) and silver trifluoromethanesulfonate (B1224126) (AgOTf) or triflic anhydride (B1165640) (Tf₂O), in the presence of TTBP at low temperatures.[1][5] This leads to the formation of a highly reactive glycosyling species, such as a glycosyl triflate. TTBP's role is to neutralize the triflic acid (TfOH) that is generated, preventing side reactions and decomposition of acid-sensitive protecting groups. Once the donor is fully activated, the glycosyl acceptor is introduced, leading to the formation of the glycosidic linkage.

A key advantage of using TTBP in this context is its influence on the stereoselectivity of the reaction. For certain glycosyl donors, the presence of TTBP can dramatically favor the formation of the β-glycoside, often through an Sₙ2-like displacement of the anomeric leaving group.[2] Conversely, in the absence of TTBP, the reaction may proceed through a different mechanism, leading to the formation of the α-glycoside.[2] This reagent-controlled stereoselectivity is a valuable tool for synthetic carbohydrate chemists.

Quantitative Data on TTBP-Mediated Glycosylation Reactions

The following tables summarize quantitative data from various glycosylation reactions where TTBP was employed as a sterically hindered base. These examples highlight the scope of the methodology and the influence of reaction parameters on yield and stereoselectivity.

Table 1: Pre-activation Glycosylation of Mannosyl Donors

| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Temp (°C) | Yield (%) | α:β Ratio | Reference |

| 2-O-PMB-protected mannosyl sulfoxide (B87167) | Cyclohexanol | Tf₂O | -60 | 77 | — | [5] |

| 4,6-O-benzylidene mannosyl trichloroacetimidate | Various alcohols | TMSOTf | -20 | High | High β | [6] |

Table 2: Stereocontrol in Glycosylation of Glucosamine (B1671600) Donors

| Glycosyl Donor | Glycosyl Acceptor | Promoter System | TTBP Present? | Temp (°C) | Yield (%) | α:β Ratio | Reference |

| 2,3-oxazolidinone protected glucosamine thioglycoside | Various alcohols | BSP, Tf₂O | Yes | -73 to 0 | High | β-selective | [2] |

| 2,3-oxazolidinone protected glucosamine thioglycoside | Various alcohols | BSP, Tf₂O | No | -73 to 0 | — | α-selective | [2] |

BSP = 1-(benzenesulfinyl)piperidine

Experimental Protocols

Protocol 1: General Procedure for Pre-activation-based Glycosylation using a Thioglycosyl Donor

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Glycosyl donor (thioglycoside) (1.1 eq)

-

Glycosyl acceptor (1.0 eq)

-

This compound (TTBP) (1.0 eq)

-

4Å Molecular Sieves (activated)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Silver trifluoromethanesulfonate (AgOTf) (3.3 eq)

-

p-Toluenesulfenyl chloride (p-TolSCl) (1.1 eq)

-

Triethylamine (Et₃N)

-

Anhydrous Acetonitrile (B52724) (for AgOTf solution)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl donor (1.1 eq), glycosyl acceptor (1.0 eq), TTBP (1.0 eq), and activated 4Å molecular sieves.

-

Add anhydrous CH₂Cl₂ to achieve a suitable concentration (e.g., 0.05 M).

-

Stir the mixture at room temperature for 40 minutes.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

In a separate flame-dried flask, dissolve AgOTf (3.3 eq) in anhydrous acetonitrile and add this solution to the reaction mixture.

-

After stirring for 15 minutes at -78 °C, add a solution of p-TolSCl (1.1 eq) in anhydrous CH₂Cl₂ dropwise.

-

Allow the reaction mixture to warm to room temperature slowly over 1 hour and then stir for an additional 20 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding Et₃N.

-

Dilute the mixture with CH₂Cl₂ and filter through a pad of Celite® to remove solids.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to afford the desired glycoside.

Protocol 2: Pre-activation Glycosylation for β-Mannoside Synthesis

This protocol is adapted for the synthesis of challenging β-mannosidic linkages.[5]

Materials:

-

Mannosyl sulfoxide donor (1.0 eq)

-

Glycosyl acceptor (0.7 eq)

-

1-(Benzenesulfinyl)piperidine (BSP) (1.4 eq)

-

This compound (TTBP) (1.7 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Triflic anhydride (Tf₂O) (1.4 eq)

-

Triethylamine (Et₃N)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the mannosyl sulfoxide donor and dissolve in anhydrous CH₂Cl₂.

-

Cool the solution to -60 °C.

-

Add BSP (1.4 eq) and TTBP (1.7 eq) to the cooled solution.

-

Add Tf₂O (1.4 eq) dropwise and stir the mixture at -60 °C for 30 minutes to ensure complete activation of the donor.

-

In a separate flask, dissolve the glycosyl acceptor (0.7 eq) in anhydrous CH₂Cl₂.

-

Cool the acceptor solution to -78 °C and add it to the activated donor mixture via cannula.

-

Stir the reaction at -78 °C for 4 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with Et₃N.

-

Filter the mixture through Celite® and concentrate the filtrate.

-

Purify the residue by silica gel chromatography to isolate the β-mannoside product.

Visualizations

Caption: Experimental workflow for TTBP-mediated pre-activation glycosylation.

Caption: Simplified mechanism of pre-activation glycosylation with TTBP.

References

- 1. Synthesis of a Tristearoyl Lipomannan via Pre-activation-based Iterative One-pot Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] this compound (TTBP): A Cost Effective, Readily Available Alternative to the Hindered Base 2,6-Di-tert-butylpyridine and its 4-Substituted Derivatives in Glycosylation and Other Reactions | Semantic Scholar [semanticscholar.org]

- 4. Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. β-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04716A [pubs.rsc.org]

Application Notes and Protocols for 2,4,6-Tri-tert-butylpyrimidine in Dehydrohalogenation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tri-tert-butylpyrimidine (TTBP) is a sterically hindered, non-nucleophilic base that serves as a powerful tool in organic synthesis. Its significant steric bulk around the nitrogen atoms makes it an effective proton scavenger while minimizing its participation in nucleophilic side reactions.[1] This characteristic is particularly advantageous in dehydrohalogenation reactions, where the objective is the elimination of a hydrogen halide from an alkyl halide to form an alkene, typically via an E2 (bimolecular elimination) mechanism.

TTBP presents a cost-effective and readily available alternative to other bulky pyridine-based hindered bases, such as 2,6-di-tert-butylpyridine (B51100) and its derivatives.[2] Its utility has been notably demonstrated in various chemical transformations, including glycosylation and amide activation.[1][3][4] While extensive quantitative data on its application specifically for the dehydrohalogenation of a wide range of alkyl halides is not broadly published, its properties as a bulky base allow for the development of effective elimination protocols.

Mechanism of Action in Dehydrohalogenation

In the context of dehydrohalogenation, TTBP facilitates the E2 elimination pathway. This concerted, one-step mechanism involves the abstraction of a proton from a carbon atom adjacent (β-position) to the carbon bearing the halogen. Simultaneously, the carbon-halogen bond breaks, leading to the formation of a new π-bond and yielding the corresponding alkene. The steric hindrance of TTBP is crucial in selectively abstracting a proton without competing as a nucleophile, which could otherwise lead to substitution (S N 2) products.[5]

Due to its large size, TTBP, like other bulky bases, can influence the regioselectivity of the elimination. In substrates with multiple β-hydrogens that could lead to different alkene isomers, bulky bases tend to favor the formation of the less substituted (Hofmann) product by abstracting the more sterically accessible proton.[6]

Diagram of the E2 Dehydrohalogenation Mechanism with TTBP

Caption: E2 dehydrohalogenation of an alkyl halide facilitated by TTBP.

Application Notes

-

High Selectivity for Elimination: The sterically hindered nature of TTBP significantly suppresses competing nucleophilic substitution (S N 2) reactions, leading to higher yields of the desired alkene product, especially with primary and secondary alkyl halides.[7]

-

Regioselectivity: As a bulky base, TTBP can be employed to selectively synthesize the Hofmann elimination product (the less substituted alkene), which is often a challenge with smaller, unhindered bases that typically favor the thermodynamically more stable Zaitsev product.[6]

-

Mild Reaction Conditions: Dehydrohalogenation reactions using TTBP can often be performed under mild conditions, which is beneficial for substrates containing sensitive functional groups. While specific protocols for dehydrohalogenation are not abundant, related applications suggest that reactions can be carried out at temperatures ranging from -78 °C to room temperature.[4]

-

Solubility: TTBP is soluble in a range of common aprotic organic solvents such as dichloromethane (B109758) (DCM), diethyl ether, and tetrahydrofuran (B95107) (THF), providing flexibility in the choice of reaction medium.

Quantitative Data

| Substrate | Base | Product | Yield (%) |

| Cyclohexanone | 2,6-di-tert-butyl-4-methylpyridine | Cyclohex-1-en-1-yl trifluoromethanesulfonate | ~85-95 |

| Cyclohexanone | This compound (TTBP) | Cyclohex-1-en-1-yl trifluoromethanesulfonate | ~90 |

Note: Data is representative of yields for vinyl triflate formation, a reaction mechanistically related to dehydrohalogenation. Specific yields for dehydrohalogenation of alkyl halides will vary depending on the substrate and reaction conditions.

Experimental Protocols

The following is a general protocol for the dehydrohalogenation of a secondary alkyl halide using this compound. This protocol is based on the general principles of E2 reactions with sterically hindered bases and may require optimization for specific substrates.

General Protocol for Dehydrohalogenation of an Alkyl Halide

Materials:

-

Alkyl halide (1.0 eq.)

-

This compound (TTBP) (1.5 eq.)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification reagents and equipment

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alkyl halide (1.0 eq.) and anhydrous dichloromethane.

-

Addition of Base: Add this compound (1.5 eq.) to the solution.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For less reactive substrates, gentle heating may be required.

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash with 1M HCl to remove the protonated TTBP. Subsequently, wash with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure alkene.

Experimental Workflow Diagram

Caption: General workflow for dehydrohalogenation using TTBP.

Conclusion

This compound is a valuable non-nucleophilic, sterically hindered base for promoting dehydrohalogenation reactions. Its ability to favor elimination over substitution and potentially direct regioselectivity towards the Hofmann product makes it a useful reagent in modern organic synthesis. While specific and extensive quantitative data for its use in dehydrohalogenating a broad range of alkyl halides is limited in the current literature, the provided general protocol, based on established principles of E2 reactions, offers a solid starting point for researchers to explore its application in their synthetic endeavors. Further investigation into the substrate scope and optimization of reaction conditions is encouraged to fully harness the potential of TTBP in this important transformation.

References

- 1. Tf2O/TTBP (2,4,6-Tri- tert-butylpyrimidine): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. Synthesis of Branched Man5 Oligosaccharides and an Unusual Stereochemical Observation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of the Influence of Side Chain Conformation on Glycosylation Selectivity Using Conformationally Restricted Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. E2 Elimination in Organic Chemistry | Algor Cards [cards.algoreducation.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

The Strategic Role of 2,4,6-Tri-tert-butylpyrimidine in Modern Organic Synthesis: Application Notes and Protocols

For Immediate Release

Shanghai, China – December 21, 2025 – 2,4,6-Tri-tert-butylpyrimidine (TTBP) has emerged as a powerful and cost-effective sterically hindered, non-nucleophilic base in a variety of organic transformations. Its unique structural properties make it an indispensable tool for researchers, scientists, and drug development professionals, enabling challenging synthetic steps with high efficiency and selectivity. This document provides detailed application notes and experimental protocols for the key uses of TTBP in organic synthesis.

Introduction to this compound (TTBP)

This compound is a heterocyclic organic compound characterized by the presence of three bulky tert-butyl groups on the pyrimidine (B1678525) ring. This significant steric hindrance around the nitrogen atoms allows TTBP to act as a proton scavenger without interfering with electrophilic centers, a property that is highly desirable in numerous chemical reactions. It serves as an excellent, and often more economical, alternative to commonly used hindered pyridine (B92270) bases such as 2,6-di-tert-butylpyridine (B51100) and its derivatives.

Core Applications in Organic Synthesis

The primary applications of TTBP in organic synthesis are centered around its role as a potent, non-nucleophilic base. The key areas where TTBP has proven to be highly effective include:

-

Stereoselective Glycosylation Reactions: Facilitating the formation of glycosidic bonds, a crucial step in the synthesis of carbohydrates and glycoconjugates.

-

Amide Activation with Triflic Anhydride (B1165640) (Tf₂O): Enabling a wide range of transformations of both secondary and tertiary amides.[1]

-

Synthesis of Vinyl Triflates: A key transformation for the generation of versatile intermediates for cross-coupling reactions.

Application Note 1: Stereoselective Glycosylation Reactions

The synthesis of complex oligosaccharides and glycoconjugates is a formidable challenge in organic chemistry, with the stereocontrolled formation of the glycosidic linkage being the most critical step. TTBP plays a pivotal role in modern glycosylation chemistry, particularly in pre-activation protocols that allow for high stereoselectivity.

In these reactions, a glycosyl donor is first activated with a promoter, often in the presence of TTBP, to form a reactive intermediate. The bulky nature of TTBP prevents it from interfering with the subsequent nucleophilic attack by the glycosyl acceptor, while effectively scavenging the protons generated during the reaction. This control over the reaction environment is crucial for achieving high yields and desired stereochemical outcomes.

Logical Workflow for Pre-activation Glycosylation

Caption: Workflow of a pre-activation glycosylation protocol using TTBP.

Experimental Protocol: Pre-activation Glycosylation of a Glucosyl Donor

This protocol is adapted from a pre-activation based glycosylation method.

Materials:

-

3,4-O-Carbonate protected glucosyl thioglycoside donor

-

Glycosyl acceptor

-

1-Benzenesulfinylpiperidine (BSP)

-

This compound (TTBP)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Activated 4 Å Molecular Sieves

Procedure:

-

To a stirred solution of the 3,4-O-carbonate protected glucosyl donor (1.0 equiv.), BSP (1.2 equiv.), TTBP (1.5 equiv.), and activated 4 Å molecular sieves in anhydrous CH₂Cl₂ (0.05 M in donor) at -60 °C under an argon atmosphere, add Tf₂O (1.2 equiv.).

-

Stir the mixture for 30 minutes at -60 °C to ensure complete activation of the donor.

-

Slowly add a solution of the glycosyl acceptor (1.5 equiv.) in anhydrous CH₂Cl₂ (0.02 M in acceptor) to the reaction mixture.

-

Stir the reaction mixture for a further 2 hours at -60 °C.

-

Allow the reaction to warm to room temperature.

-

Dilute the reaction mixture with CH₂Cl₂.

-

Filter off the molecular sieves and wash the filtrate with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to afford the desired glycoside.

| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Base | Yield (%) | Reference |

| 3,4-O-Carbonate protected glucosyl thioglycoside | Various alcohols | BSP/Tf₂O | TTBP | High | Adapted from general protocols |

| 4,6-O-Benzylidene protected mannosyl sulfoxide | Isopropanol | Tf₂O | TTBP | 95 (α:β ratio varies) | [2] |

Application Note 2: Amide Activation with Tf₂O/TTBP System

The combination of triflic anhydride (Tf₂O) and TTBP serves as a powerful and versatile system for the activation of both secondary and tertiary amides, enabling a plethora of subsequent transformations.[1][3] This methodology has been successfully applied to reductive (di)alkylations, condensations, and Bischler-Napieralski reactions, often providing higher or comparable yields compared to traditional methods.[1] The TTBP in this system acts as a non-nucleophilic base to neutralize the triflic acid generated in situ, thus preventing side reactions and decomposition of sensitive substrates.

Signaling Pathway for Amide Activation and Transformation

Caption: General pathway for amide activation with Tf₂O/TTBP and subsequent transformation.

Experimental Protocol: Reduction of a Tertiary Amide to an Amine

This protocol describes a general procedure for the reduction of a tertiary amide.[4][5]

Materials:

-

Tertiary amide

-

Triflic anhydride (Tf₂O)

-

This compound (TTBP)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a solution of the tertiary amide (1.0 equiv.) and TTBP (1.2 equiv.) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere, add Tf₂O (1.1 equiv.) dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Add NaBH₄ (2.0 equiv.) portion-wise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the corresponding amine.

| Substrate (Amide) | Product (Amine) | Yield (%) | Reference |

| N-Benzoylpyrrolidine | N-Benzylpyrrolidine | 95 | [5] |

| N-Benzoylmorpholine | N-Benzylmorpholine | 92 | [5] |

| N,N-Dibenzylformamide | Tribenzylamine | 85 | [5] |

Application Note 3: Synthesis of Vinyl Triflates

Vinyl triflates are valuable intermediates in organic synthesis, particularly as precursors for a wide range of transition-metal-catalyzed cross-coupling reactions. The synthesis of vinyl triflates from ketones is a common transformation that requires a strong, non-nucleophilic base to promote the enolization and subsequent trapping with a triflating agent. TTBP is an ideal candidate for this purpose due to its steric bulk, which prevents nucleophilic attack on the triflating agent or the ketone.

Experimental Workflow for Vinyl Triflate Synthesis

Caption: Workflow for the synthesis of vinyl triflates from ketones using TTBP.

Experimental Protocol: General Procedure for the Synthesis of a Vinyl Triflate

This protocol provides a general method for the synthesis of vinyl triflates from ketones.

Materials:

-

Ketone

-

This compound (TTBP)

-

Triflic anhydride (Tf₂O)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of the ketone (1.0 equiv.) in anhydrous CH₂Cl₂ (0.2 M) at -78 °C under an argon atmosphere, add TTBP (1.1 equiv.).

-

Add Tf₂O (1.1 equiv.) dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the vinyl triflate.

| Ketone | Vinyl Triflate | Yield (%) | Reference |

| Cyclohexanone | Cyclohex-1-en-1-yl trifluoromethanesulfonate | >90 | General Procedure |

| 2-Adamantanone | Adamant-2-en-2-yl trifluoromethanesulfonate | High | General Procedure |

| Acetophenone | 1-Phenylvinyl trifluoromethanesulfonate | >85 | General Procedure |

Conclusion